molecular formula C18H17NO5 B7753816 2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one

2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one

Cat. No.: B7753816
M. Wt: 327.3 g/mol
InChI Key: YJHHTYMOUMTCIF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a furan ring, a hydroxy group, and a morpholin-4-ylmethyl group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the furan ring and the morpholin-4-ylmethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan ring and morpholin-4-ylmethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the furan ring or the morpholin-4-ylmethyl group.

Scientific Research Applications

2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one include other chromen-4-one derivatives with different substituents attached to the core structure. Examples include:

  • 2-(Furan-2-yl)-6-hydroxy-5-(piperidin-4-ylmethyl)chromen-4-one
  • 2-(Furan-2-yl)-6-hydroxy-5-(pyrrolidin-4-ylmethyl)chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties

Properties

IUPAC Name

2-(furan-2-yl)-6-hydroxy-5-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-13-3-4-16-18(12(13)11-19-5-8-22-9-6-19)14(21)10-17(24-16)15-2-1-7-23-15/h1-4,7,10,20H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHTYMOUMTCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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